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molecular formula C7H4BrF3 B045179 3-Bromobenzotrifluoride CAS No. 401-78-5

3-Bromobenzotrifluoride

Cat. No. B045179
M. Wt: 225.01 g/mol
InChI Key: NNMBNYHMJRJUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A mixture of 1-bromo-3-(trifluoromethyl)benzene (6.13 mL, 44.44 mmol), piperidin-4-ol (5.608 g, 55.44 mmol), diacetoxypalladium (0.200 g, 0.89 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.553 g, 0.89 mmol) and cesium carbonate (18.10 g, 55.55 mmol) in dioxane (100 mL) was evacuated and backfilled with N2 three times and then it was heated at 100 °C for 6h. The mixture was filtered through filter agent(supercell), washed with EtOAc. The combined filtrate was concentrated. The residue was purified by silica gel column(0-35% EtOAc/hexane) to give 1-(3-(trifluoromethyl)phenyl)piperidin-4-ol (4.70 g, 43.1 %) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) d 7.38 (t, _J_ = 8.03 Hz, 1H), 7.20 (dd, _J_ = 2.38, 8.41 Hz, 1H), 7.13 (s, 1H), 7.00 (d, _J_ = 7.78 Hz, 1H), 4.64 - 4.72 (m, 1H), 3.53 - 3.72 (m, 3H), 2.93 (ddd, _J_ = 3.01, 9.98, 12.86 Hz, 2H), 1.71 - 1.88 (m, 2H), 1.45 (dtd, _J_ = 3.89, 9.44, 12.86 Hz, 2H). LCMS 246.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0556 mol
Type
reagent
Reaction Step One
Quantity
0.1 L
Type
solvent
Reaction Step Two
Quantity
0.0554 mol
Type
reactant
Reaction Step Three
Quantity
0.0444 mol
Type
reactant
Reaction Step Four
Quantity
0.000889 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
959
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0556 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.1 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.0554 mol
Type
reactant
Smiles
C1CNCCC1O
Step Four
Name
Quantity
0.0444 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Br)C(F)(F)F
Step Five
Name
Quantity
0.000889 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000889 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CN(CCC1O)C2=CC=CC(=C2)C(F)(F)F
Measurements
Type Value Analysis
YIELD 43.09%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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